molecular formula C12H22N2O4 B7078625 2-methoxy-N-[1-(3-methoxy-3-methylbutanoyl)azetidin-3-yl]acetamide

2-methoxy-N-[1-(3-methoxy-3-methylbutanoyl)azetidin-3-yl]acetamide

Cat. No.: B7078625
M. Wt: 258.31 g/mol
InChI Key: IMSZMESAVYENRV-UHFFFAOYSA-N
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Description

2-methoxy-N-[1-(3-methoxy-3-methylbutanoyl)azetidin-3-yl]acetamide is a synthetic organic compound characterized by its unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[1-(3-methoxy-3-methylbutanoyl)azetidin-3-yl]acetamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.

    Acylation: The azetidine ring is then acylated with 3-methoxy-3-methylbutanoyl chloride in the presence of a base like triethylamine to form the intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the acyl moiety, potentially converting it to an alcohol.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel polymers or materials with specific properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its potential interactions with biomolecules.

Mechanism of Action

The mechanism by which 2-methoxy-N-[1-(3-methoxy-3-methylbutanoyl)azetidin-3-yl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-[1-(3-methoxy-3-methylbutanoyl)azetidin-3-yl]acetamide: can be compared to other azetidine derivatives, such as:

Uniqueness

The presence of both methoxy and acyl groups in this compound provides it with unique chemical properties, such as increased solubility and potential for diverse chemical reactivity. This makes it distinct from other azetidine derivatives that may lack these functional groups.

Properties

IUPAC Name

2-methoxy-N-[1-(3-methoxy-3-methylbutanoyl)azetidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,18-4)5-11(16)14-6-9(7-14)13-10(15)8-17-3/h9H,5-8H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSZMESAVYENRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N1CC(C1)NC(=O)COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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